PIK-75

Descripción general

Descripción

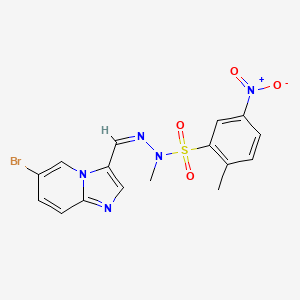

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a bromine atom, nitro group, and sulfonohydrazide moiety, makes it a versatile molecule for various chemical reactions and biological activities.

Métodos De Preparación

The synthesis of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves several steps. One common method starts with the preparation of 6-bromoimidazo[1,2-a]pyridine from α-bromoketones and 2-aminopyridine . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting 6-bromoimidazo[1,2-a]pyridine is then reacted with N,2-dimethyl-5-nitrobenzenesulfonohydrazide under appropriate conditions to form the final compound.

Análisis De Reacciones Químicas

Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Precursor Alkylation | Bu₃SnNMe₂, Pd catalyst, 90–110°C | 75–85 | |

| Hydrazide Formation | Methylhydrazine, DCM, 0°C | 68 | |

| Schiff Base Synthesis | TEA, ethanol, reflux | 82 |

Biochemical Interactions

This compound acts as a competitive ATP antagonist at the PI3K active site, inhibiting downstream signaling.

Mechanistic Insights:

-

PI3K Inhibition : Binds to p110α with IC₅₀ = 5.8 nM, showing >10-fold selectivity over p110β/δ isoforms .

-

Akt Phosphorylation Blockade : Reduces hydrogen peroxide-induced p-Akt levels by 85% at 5 μM in esophageal epithelial cells .

-

Cytokine Modulation : Dose-dependently suppresses IL-1β, IL-6, and IL-8 expression (Table 2) .

Table 2: Cytokine Inhibition Profiles

| Cytokine | This compound Concentration (μM) | Reduction (%) | Cell Model | Reference |

|---|---|---|---|---|

| IL-1β | 5 | 92 | Feline EECs | |

| IL-8 | 1 | 78 | Human EECs | |

| IL-6 | 0.5 | 65 | SKOV-3 Ovarian |

Solubility and Bioavailability Enhancements:

-

Nanosuspension Formulation : High-pressure homogenization increases saturation solubility by 11-fold (1.2 mg/mL → 13.2 mg/mL) and dissolution velocity by 3.5-fold .

-

Targeted Delivery : Folate-conjugated nanosuspensions improve tumor uptake by 5–10× compared to free drug .

Table 3: Formulation Performance Metrics

| Parameter | Free this compound | Nanosuspension | Improvement Factor |

|---|---|---|---|

| Solubility (mg/mL) | 1.2 | 13.2 | 11× |

| Tumor AUC (μg·h/g) | 12.4 | 68.7 | 5.5× |

| IC₅₀ (nM) in SKOV-3 | 420 | 250 | 1.7× |

Stability and Reactivity

Aplicaciones Científicas De Investigación

Cutaneous T-Cell Lymphoma (CTCL)

A study demonstrated that PIK-75 effectively inhibits p38γ activity, leading to significant tumor reduction in mouse xenograft models of CTCL. The compound selectively targeted malignant CTCL cells while sparing healthy T cells, indicating its potential for developing selective therapies for this type of cancer .

| Parameter | Value |

|---|---|

| Tumor Growth Inhibition | Significant at 2 mg/kg |

| Selectivity | High (malignant vs. healthy T cells) |

Mantle Cell Lymphoma (MCL)

This compound has shown promise in overcoming venetoclax resistance in MCL cells. It effectively reduced MCL-1 expression and AKT activation, which are critical factors in resistance mechanisms. In both in vitro and in vivo studies, this compound demonstrated enhanced anti-tumor activity against resistant MCL cells, revealing a new therapeutic vulnerability .

| Resistance Type | Efficacy |

|---|---|

| Primary Resistance | High potency |

| Acquired Resistance | Effective |

| Tumor Microenvironment | Overcoming resistance |

Pancreatic Cancer

Research indicates that this compound can augment the efficacy of gemcitabine, a standard treatment for pancreatic cancer. By down-regulating NRF2 levels—an important factor in drug resistance—this compound enhances the anti-tumor effects of gemcitabine both in vitro and in vivo .

| Combination Treatment | Effectiveness |

|---|---|

| This compound + Gemcitabine | Augmented tumor inhibition |

T-cell Acute Lymphoblastic Leukemia (T-ALL)

Recent studies have highlighted this compound's strong cytotoxic effects against T-ALL cells at low doses. It inhibits the TAL1 transcription factor activity and the PI3K-AKT-PTEN signaling pathway, significantly reducing cell viability compared to other treatments .

| Dose | Cytotoxicity |

|---|---|

| Low Dose | Strong |

Case Study 1: this compound in CTCL

In a preclinical model using Hut78 xenografts, treatment with this compound resulted in marked tumor size reduction and selective cytotoxicity towards malignant cells while preserving healthy CD4+ T cells. This selectivity underscores its potential for clinical application as a targeted therapy .

Case Study 2: Overcoming Drug Resistance in MCL

In xenograft models, this compound was effective at inhibiting tumor dissemination to the spleen and overcoming venetoclax resistance by inducing apoptosis through PI3K-AKT signaling blockade .

Mecanismo De Acción

The mechanism of action of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine core is known to interact with central nervous system receptors, potentially modulating their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as a ligand for certain receptors involved in neurological processes.

Comparación Con Compuestos Similares

N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

6-bromoimidazo[1,2-a]pyridine: A simpler compound with similar core structure but lacking the additional functional groups.

N-(pyridin-2-yl)amides: These compounds share the imidazo[1,2-a]pyridine core but have different substituents, leading to varied biological activities.

The uniqueness of N’-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and potential therapeutic applications.

Actividad Biológica

PIK-75 is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with significant implications in cancer therapy and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and its potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of the PI3K/Akt signaling pathway. The compound has an IC50 value of 5.8 nM for p110α, indicating high potency in targeting this isoform . The inhibition of p110α leads to downstream effects including:

- Decreased Akt Phosphorylation : this compound reduces the phosphorylation of Akt in a dose-dependent manner, which is crucial for cell survival and proliferation .

- Induction of Apoptosis : In acute myeloid leukemia (AML) cells, this compound promotes apoptosis by disrupting the interaction between anti-apoptotic proteins Bcl-xL and Mcl-1 with pro-apoptotic factors like Bak .

- Anti-inflammatory Effects : this compound has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in various cell types, suggesting its potential use in treating inflammatory conditions .

1. Acute Myeloid Leukemia Cells

In AML cells, this compound effectively induces apoptosis by targeting the PI3K pathway. The simultaneous loss of Bcl-xL and Mcl-1 leads to rapid cell death, making it a promising candidate for leukemia treatment .

2. Esophageal Epithelial Cells

In studies involving feline esophageal epithelial cells, this compound significantly reduced the expression of inflammatory mediators when exposed to oxidative stress (hydrogen peroxide). This suggests that this compound can mitigate oxidative damage and inflammation in esophageal tissues .

3. Mantle Cell Lymphoma (MCL) Cells

Recent findings indicate that this compound can overcome resistance to venetoclax in MCL cells. It effectively diminishes MCL-1 expression and AKT activation, leading to increased apoptosis in resistant cell lines .

Comparative Efficacy

The following table summarizes the IC50 values of this compound across different cell types and conditions:

| Cell Type | IC50 (nM) | Effect |

|---|---|---|

| Acute Myeloid Leukemia | 5.8 | Induces apoptosis |

| Esophageal Epithelial | Varies | Reduces inflammatory cytokines |

| Mantle Cell Lymphoma | 1.5 - 17.2 | Overcomes venetoclax resistance |

| Melanoma Cells | ~200 | Reduces TRIB2 protein levels |

Case Study 1: Overcoming Venetoclax Resistance

In a study involving MCL cells resistant to venetoclax, treatment with this compound resulted in significant reductions in cell viability, demonstrating its potential as a therapeutic agent for resistant cancers .

Case Study 2: Anti-inflammatory Effects

Research on feline esophageal epithelial cells showed that this compound could effectively reduce pro-inflammatory cytokine levels following oxidative stress exposure, highlighting its role in managing inflammatory diseases .

Propiedades

IUPAC Name |

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHCAAFKVUWAFI-OCKHKDLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201670-42-9 | |

| Record name | PIK-75, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201670429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIK-75, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT63XAU01R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.